N-(Benzyl)-N-vinyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzyl)-N-vinyl-acetamide: is an organic compound that features both benzyl and vinyl functional groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyl)-N-vinyl-acetamide typically involves the reaction of benzylamine with vinyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_2\text{CH}\text{OCOCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_2\text{CH}_2)\text{COCH}_3 ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(Benzyl)-N-vinyl-acetamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form N-(Benzyl)-N-ethyl-acetamide.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: N-(Benzyl)-N-ethyl-acetamide.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(Benzyl)-N-vinyl-acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amide functionality is a common motif in drug design.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it suitable for creating functionalized materials with specific properties.
Mechanism of Action
The mechanism by which N-(Benzyl)-N-vinyl-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in addition reactions, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
N-(Phenyl)-N-vinyl-acetamide: Similar structure but with a phenyl group instead of a benzyl group.
N-(Benzyl)-N-ethyl-acetamide: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: N-(Benzyl)-N-vinyl-acetamide is unique due to the presence of both benzyl and vinyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various fields.
Properties
IUPAC Name |
N-benzyl-N-ethenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKVEDEKOBYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.